molecular formula C12H10ClNO2 B1199306 2-Dimethylamino-3-chloro-1,4-naphthoquinone CAS No. 5350-26-5

2-Dimethylamino-3-chloro-1,4-naphthoquinone

Cat. No. B1199306
CAS RN: 5350-26-5
M. Wt: 235.66 g/mol
InChI Key: QSLFQVQZSKRPHS-UHFFFAOYSA-N
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Description

2-Dimethylamino-3-chloro-1,4-naphthoquinone is a compound that is used for experimental and research purposes . It is a substituted naphthoquinone .


Molecular Structure Analysis

The linear formula of 2-Dimethylamino-3-chloro-1,4-naphthoquinone is C12H10ClNO2 . The molecular weight is 235.672 .

Scientific Research Applications

  • Electrochemical and Photoelectrochemical Applications : Derivatives of 1,4-naphthoquinone, including 2-Dimethylamino-3-chloro-1,4-naphthoquinone, have been used as solution and surface-bound catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This process is significant for applications in energy conversion and storage (Calabrese, Buchanan, & Wrighton, 1983).

  • Microsomal Oxidation and Interaction with Cytochrome P-450 : Studies have shown that 2-Dimethylamino-3-chloro-1,4-naphthoquinone is bound to microsomal cytochrome P-450 as a substrate. Its microsomal oxidation has been explored, indicating the possibility of substrate activation by cytochrome P-450. This research is important in understanding drug metabolism and interactions (Rumyantseva, Sushkov, & Weiner, 1986).

  • Antineoplastic Activity in Relation to Structural Modification : Research on anthraquinones and naphthoquinones, including derivatives of 2-Dimethylamino-3-chloro-1,4-naphthoquinone, has indicated a relationship between certain side chains and antineoplastic (anti-cancer) activity. This work contributes to the development of new cancer therapies (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

  • Quantum Chemical Studies for Electro-Optic Applications : Quantum chemical studies of various derivatives of 1,4-naphthoquinone, including 2-Dimethylamino-3-chloro-1,4-naphthoquinone, have explored their potential in electro-optic and nonlinear optical applications. This research is vital for advancing materials science in areas like photonics and optical computing (Dar, Islam, Shah, Salunke-Gawali, Andrabi, & Khujaria, 2020).

  • Antimicrobial Activity and Drug Development : Synthesis of new heterocyclic naphthoquinone derivatives, including modifications of 2-Dimethylamino-3-chloro-1,4-naphthoquinone, has been studied for antimicrobial activity. This is important for developing new drugs and combating microbial resistance (Shakh, Romanenko, Slesarchuk, Syngaevsky, Kovalchuk, Bolibrukh, Karkhut, Bolibrukh, Gubytska, Komarovska-Porokhnyavets, Polovkovych, & Novikov, 2017).

  • Generation of Hydroxyl Radicals and DNA Strand Scission : It's been observed that 2-Dimethylamino-3-chloro-1,4-naphthoquinone, in combination with certain other components, can generate hydroxyl radicals and cause DNA strand scission. This could have implications for understanding its mechanism of action and potential therapeutic applications (Rumyantseva, Weiner, Frolova, & Fedorova, 1989).

properties

IUPAC Name

2-chloro-3-(dimethylamino)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-14(2)10-9(13)11(15)7-5-3-4-6-8(7)12(10)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLFQVQZSKRPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201714
Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Dimethylamino-3-chloro-1,4-naphthoquinone

CAS RN

5350-26-5
Record name 2-Chloro-3-(dimethylamino)-1,4-naphthalenedione
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Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Record name 2-CHLORO-3-DIMETHYLAMINO-(1,4)NAPHTHOQUINONE
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Record name 2-Dimethylamino-3-chloro-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GV Rumyantseva, DG Slshkov, LM Weiner - Xenobiotica, 1986 - Taylor & Francis
1. 2-Dimethylamino-3-chloro-1,4-naphthoquinone (DCNQ) is bound to microsomal cytochrome P-450 as a type I substrate (λ max = 391 nm, λ min = 420 nm). The K s is 40.2 μm. 2. In a …
Number of citations: 4 www.tandfonline.com
GV Rumyantseva, LM Weiner, EI Frolova, OS Fedorova - FEBS letters, 1989 - Elsevier
Using ESR and spin-trapping techniques, it was found that synthetic 2-dimethylamino-3-chloro-1,4-naphthoquinone and the natural anticancer quinone daunomycin, when added to a …
Number of citations: 24 www.sciencedirect.com
DG Sushkov, GV Rumiantseva… - Biokhimiia (Moscow …, 1987 - europepmc.org
2-Dimethylamino-3-chloro-1, 4-naphthaquinone (DCNQ) was used to study oxygen and substrate activation in microsomal system. DCNQ was shown to be bound to microsomal …
Number of citations: 5 europepmc.org
NP Gritsan, A Kellmann, F Tfibel… - The Journal of Physical …, 1997 - ACS Publications
Nanosecond laser flash photolysis has been used to study the primary processes in the photochromic reaction of five O-acylic derivatives of 1-hydroxy-2-methoxyanthraquinone with …
Number of citations: 8 pubs.acs.org
IV Vlasyuk, VA Bagryansky, NP Gritsan… - Physical Chemistry …, 2001 - pubs.rsc.org
Mild thermolysis (at 110–150C) of 1,3,2,4-benzodithiadiazine 1 and its carbocyclic substituted derivatives 2–15 in hydrocarbon solvents quantitatively yields stable 1,2,3-…
Number of citations: 40 pubs.rsc.org
SV Kamyshan, SV Litvinchuk, VV Korolev… - Kinetics and …, 2006 - Springer
Pyrene fluorescence quenching by phenylazide derivatives with donor and acceptor substituents has been studied by fluorescence spectroscopy and flash photolysis. The rate …
Number of citations: 7 link.springer.com
LM Weiner, GV Rumyantseva - … International Conference on the Role of …, 1987 - Sote Press
Number of citations: 0

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